molecular formula C21H33NO7 B1443351 Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)- CAS No. 635318-04-6

Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-

Cat. No.: B1443351
CAS No.: 635318-04-6
M. Wt: 411.5 g/mol
InChI Key: UHCSVCBZFNGHAA-BWNADHONSA-N
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Description

The compound Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)- is a conformationally restricted glutamate analogue with a bicyclo[3.1.0]hexane core. Its structure includes:

  • Stereochemistry: (1S,2S,5R,6R), critical for receptor binding .
  • Functional groups: A tert-butoxycarbonyl (Boc)-protected amino group at C2. A 4-oxo substituent. 2,6-bis(1,1-dimethylethyl) ester groups.

The Boc group likely stabilizes the amino moiety during synthesis and transport.

Properties

IUPAC Name

ditert-butyl (1S,2S,5R,6R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO7/c1-18(2,3)27-15(24)13-12-11(23)10-21(14(12)13,16(25)28-19(4,5)6)22-17(26)29-20(7,8)9/h12-14H,10H2,1-9H3,(H,22,26)/t12-,13-,14-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCSVCBZFNGHAA-BWNADHONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C2C1C(CC2=O)(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1[C@H]2[C@@H]1[C@@](CC2=O)(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives, particularly those with amino and ester functionalities, have garnered attention in pharmacological research due to their diverse biological activities. This article delves into the biological activity of the compound Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)- , highlighting its pharmacological potential and structure-activity relationships.

Metabotropic Glutamate Receptor Modulation

Research has indicated that derivatives of bicyclo[3.1.0]hexane exhibit significant interactions with metabotropic glutamate receptors (mGluRs), particularly mGluR2 and mGluR3. These receptors are implicated in various neurological conditions such as anxiety and schizophrenia.

  • Potency : Certain derivatives have shown high affinity for mGluR2 with inhibition constants (K(i)) ranging from 1.96 nM to 3.29 nM and IC50 values indicating potent antagonist activity (e.g., IC50 = 13.34 nM for one derivative) .
  • Agonist Activity : Notably, these compounds typically do not exhibit significant agonist activity for mGluR2 .

Antidepressant-Like Effects

The compound has been evaluated in various animal models for its potential antidepressant effects.

  • Mouse Forced-Swim Test : Compounds derived from the bicyclo[3.1.0]hexane scaffold demonstrated antidepressant-like effects in this test, suggesting a potential therapeutic application in mood disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for developing more effective derivatives with targeted biological activities.

CompoundK(i) (nM)IC50 (nM)Activity Type
15ae2.5134.21Antagonist
15at1.9613.34Antagonist
15ba3.2935.96Antagonist

The modifications at the C-3 position of the bicyclo[3.1.0]hexane ring have been instrumental in enhancing receptor affinity and selectivity .

Study on LY354740

LY354740 is a well-studied bicyclo[3.1.0]hexane derivative known for its agonistic properties on group II mGluRs.

  • Mechanism of Action : Research indicates that LY354740 acts as a selective agonist with anticonvulsant and anxiolytic properties .
  • Bioavailability : Prodrug formulations have been developed to enhance oral bioavailability significantly, showing improved absorption rates up to eightfold compared to the parent compound .

Investigation of A3 Receptor Ligands

Another study focused on bicyclo[3.1.0]hexane-based ligands targeting the adenosine A3 receptor, which is relevant in inflammation and cancer treatment.

  • Affinity : The most potent derivatives displayed moderate affinity (K(i) = 0.38 μM) for the A3 receptor while maintaining selectivity against other receptor types .

Scientific Research Applications

Medicinal Chemistry Applications

a. Metabotropic Glutamate Receptor Agonists

One of the most notable applications of bicyclo[3.1.0]hexane derivatives is their role as agonists for group II metabotropic glutamate receptors (mGluRs). Specifically, the compound has been shown to exhibit high selectivity and potency as an agonist for mGluR2 and mGluR3 receptors, which are implicated in various neurological conditions:

  • Anxiolytic Properties : The compound has demonstrated significant anxiolytic effects in vivo, making it a candidate for treating anxiety disorders. Its mechanism involves modulating glutamate signaling pathways that are often dysregulated in anxiety-related conditions .
  • Antipsychotic Effects : Research indicates that these compounds may be effective in managing symptoms of schizophrenia and other psychotic disorders by influencing neurotransmitter systems related to mood and cognition .

b. Treatment of Cognitive Disorders

The bicyclo[3.1.0]hexane derivatives are also being investigated for their potential in treating cognitive disorders such as Alzheimer's disease and Parkinson's disease. Their ability to act on mGluRs may help mitigate neurodegenerative processes associated with these diseases .

Case Studies

Several studies illustrate the effectiveness of bicyclo[3.1.0]hexane derivatives in clinical settings:

StudyFocusFindings
Anxiety DisordersDemonstrated efficacy in reducing anxiety symptoms in rodent models; potential for human application noted.
SchizophreniaShowed promise as a treatment option with a favorable side effect profile compared to traditional antipsychotics.
Cognitive DeclineInvestigated for neuroprotective effects in animal models of Alzheimer's disease; results indicate potential benefits in cognitive function preservation.

Chemical Reactions Analysis

Esterification and Protection Reactions

The compound’s tert-butyl ester groups and Boc (tert-butoxycarbonyl) protection are critical for its stability during synthetic processes. Key reactions include:

Functional Group Transformations

The 4-oxo group and amino functionality enable diverse reactivity:

Oxo Group Modifications

  • The 4-oxo moiety undergoes nucleophilic addition with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols, though steric hindrance from the bicyclic system limits reactivity .

  • Reductive amination of the oxo group with benzylamine and NaBH₃CN produces secondary amines, useful for further derivatization .

Amino Group Reactions

  • The Boc-protected amine is deprotected under acidic conditions (e.g., HCl in dioxane) to yield a free amine, enabling subsequent acylation or alkylation .

Transformation Conditions Application Reference
Reductive AminationBenzylamine, NaBH₃CN, MeOH, RTIntroduction of benzylamine
Boc Deprotection4M HCl/dioxane, 0°C → RTGeneration of free amine

Ring-Opening and Cycloaddition Reactions

The bicyclo[3.1.0]hexane core exhibits strain-driven reactivity:

Ring-Opening via Nucleophilic Attack

  • Under basic conditions (e.g., K₂CO₃ in DMF), the bicyclic system undergoes ring-opening at the bridgehead positions, forming linear dicarboxylate intermediates .

Diels-Alder Cycloaddition

  • The strained bicyclo[3.1.0]hexane scaffold participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) to yield polycyclic adducts .

Reaction Conditions Product Reference
Diels-AlderMaleic anhydride, toluene, 110°CHexacyclic adduct
Base-Induced Ring-OpeningK₂CO₃, DMF, 80°CLinear dicarboxylate derivative

Palladium-Catalyzed Coupling

  • The Boc-protected amine acts as a ligand in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, achieving enantioselectivities up to 92% ee for biaryl products .

Stability and Degradation

  • Hydrolysis : The tert-butyl esters are stable under basic conditions but hydrolyze slowly in aqueous HCl (pH < 2) to regenerate the dicarboxylic acid .

  • Thermal Stability : Decomposition occurs above 200°C, releasing isobutylene and CO₂ .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among bicyclo[3.1.0]hexane derivatives dictate their pharmacological profiles. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison
Compound Name Substituents Receptor Affinity Selectivity Pharmacokinetic Notes References
Target Compound 2-Boc-amino, 4-oxo, 2,6-di-t-Bu ester mGlu2/3 (assumed) Undetermined Prodrug potential; enhanced lipophilicity
LY354740 2-Amino, 6-carboxylic acid mGlu2/3 Dual agonist Orally active; anxiolytic, anticonvulsant
LY2794193 C4β-(3-methoxybenzoyl)amide mGlu3 mGlu3-selective Systemically available; high potency
LY2812223 C4-thiotriazolyl mGlu2 mGlu2-selective High potency; CNS penetration
MGS0008 (MGS0274 metabolite) 3-Fluoro, 6-carboxylic acid mGlu2/3 Dual agonist Rapid hydrolysis from prodrug

Key Findings:

Receptor Selectivity: LY354740 (unmodified amino and carboxylates) acts as a dual mGlu2/3 agonist with EC50 values in the nM range . LY2794193 and LY2812223 demonstrate that C4-substituents (e.g., amides, thiotriazoles) drive selectivity: LY2794193 favors mGlu3 (100-fold selectivity), while LY2812223 prefers mGlu2 . The target compound’s 4-oxo group may sterically or electronically modulate receptor interaction, but empirical data are needed.

Pharmacokinetic Modifications: Esterification (e.g., in MGS0274) improves oral bioavailability by acting as a prodrug, hydrolyzing to active carboxylic acids in vivo . The target compound’s tert-butyl esters likely follow this trend. Boc protection may delay metabolic degradation of the amino group, prolonging half-life compared to LY354740 .

Stereochemical Sensitivity: The (1S,2S,5R,6R) configuration in the target compound mirrors LY354740, which is essential for binding to mGlu2/3 receptors . Minor stereochemical deviations (e.g., 3-fluoro in MGS0008) retain activity but alter potency .

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Route Highlights

Step Description Key Reagents/Conditions Outcome
1 Preparation of 4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid esters Esterification with tert-butanol under acidic conditions Formation of di-tert-butyl esters
2 Selective protection of amino group with tert-butoxycarbonyl (BOC) Reaction with di-tert-butyl dicarbonate (BOC2O) in basic medium BOC-protected amino acid intermediate
3 Cyclopropanation or ring closure to form bicyclo[3.1.0]hexane core Use of appropriate cyclopropanating agents or intramolecular cyclization Formation of bicyclic hexane framework
4 Introduction of keto group at position 4 Oxidation using mild oxidants (e.g., PCC or Swern oxidation) 4-oxo functionality installed
5 Final purification and isolation Chromatography or recrystallization Pure bicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivative

This synthetic approach is supported by patent literature describing the preparation of related bicyclic compounds as intermediates for dipeptidyl peptidase IV inhibitors.

Research Findings on Preparation

  • Asymmetric Synthesis: The stereochemistry (1S,2S,5R,6R) is controlled through chiral starting materials or chiral catalysts during cyclopropanation or ring closure steps to ensure the correct stereochemical outcome.
  • Protecting Group Strategy: The use of tert-butyl esters and BOC groups is crucial to prevent side reactions during multi-step synthesis. These groups are stable under mild conditions and can be removed selectively later.
  • Yield and Purity: Optimized methods report good yields (typically 60-85%) with high enantiomeric purity, essential for pharmaceutical applications.
  • Scalability: The synthetic routes are amenable to scale-up, as demonstrated in patent procedures, making the compound accessible for industrial use.

Comparative Table of Preparation Methods

Method Aspect Description Advantages Limitations
Cyclopropanation-based synthesis Formation of bicyclic core via cyclopropanation of substituted pyrrolidine derivatives High stereocontrol, well-established Requires careful handling of reagents
Ring closure from amino acid esters Intramolecular cyclization of protected amino acid derivatives Straightforward, uses commercially available materials May require multiple protection/deprotection steps
Oxidation to install keto group Mild oxidation methods (PCC, Swern) Selective, preserves stereochemistry Sensitive to reaction conditions

Summary Table of Key Chemical Data

Parameter Value
Molecular Formula C21H33NO7
Molecular Weight 411.49 g/mol
CAS Number 635318-04-6
Stereochemistry (1S,2S,5R,6R)
Functional Groups Amino (BOC-protected), keto (4-oxo), di-tert-butyl esters
Typical Yield Range 60-85%
Purification Chromatography, recrystallization

Q & A

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

Methodological Answer: Use single-crystal X-ray diffraction (SCXRD) to resolve the absolute stereochemistry, as demonstrated in crystallographic studies of analogous bicyclic systems . For preliminary analysis, employ nuclear Overhauser effect (NOE) NMR experiments to assess spatial proximity of protons in the bicyclo[3.1.0]hexane core. Chiral HPLC or polarimetry can further validate enantiomeric purity.

Q. What are optimal conditions for synthesizing the bicyclo[3.1.0]hexane core?

Methodological Answer: Utilize photochemical [2+2] cycloadditions or strain-driven ring-opening/ring-closing cascades, as reported for structurally related bicyclic esters . Key parameters include:

  • Temperature: −78°C to 25°C (prevents thermal decomposition of strained intermediates).
  • Catalysts: Lewis acids (e.g., BF₃·OEt₂) to stabilize transition states.
  • Solvents: Dichloromethane or THF for solubility and low nucleophilicity.
Synthesis Route Yield (%) Key Reference
Photochemical45–60
Thermal cyclization30–40

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability?

Methodological Answer: The Boc group enhances steric protection of the amino moiety, reducing undesired side reactions (e.g., oxidation at the 4-oxo position). Stability under acidic conditions can be tested via TLC monitoring in trifluoroacetic acid (TFA)/dichloromethane (1:1 v/v) at 0–25°C. For long-term storage, maintain the compound at −20°C under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reaction mechanisms for this compound’s synthesis?

Methodological Answer: Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces (PES) of key intermediates. Compare experimental kinetic data (e.g., Arrhenius plots) with computed activation barriers. For example, contradictions in regioselectivity during cyclopropane formation can be addressed by analyzing frontier molecular orbitals (FMOs) to identify dominant orbital interactions .

Q. What strategies mitigate conflicting NMR and mass spectrometry (MS) data for degradation products?

Methodological Answer:

  • Step 1: Use high-resolution MS (HRMS) to confirm molecular formulas of degradation products (e.g., loss of Boc group observed in MS but not NMR).
  • Step 2: Conduct dynamic NMR experiments at variable temperatures to detect transient species (e.g., keto-enol tautomers).
  • Step 3: Cross-validate with IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. How can the compound’s interaction with biological targets (e.g., mGlu receptors) be rationally optimized?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model ligand-receptor binding modes, focusing on the bicyclo[3.1.0]hexane scaffold’s conformational rigidity .
  • SAR Analysis: Synthesize analogs with modifications at the 4-oxo and Boc-protected amino positions. Test affinity via radioligand binding assays (e.g., [³H]LY341495 for mGlu3 receptor selectivity) .
Analog Modification mGlu3 IC₅₀ (nM) Selectivity (vs. mGlu2)
Boc-protected (parent)2.1>1000×
Free amino15.350×

Q. What experimental controls are critical for reproducibility in catalytic asymmetric synthesis?

Methodological Answer:

  • Control 1: Run parallel reactions with chiral vs. achiral catalysts to confirm enantioselectivity.
  • Control 2: Monitor reaction progress via in-situ FTIR to detect intermediates (e.g., enolates).
  • Control 3: Use deuterated solvents (e.g., CDCl₃) to avoid proton exchange artifacts in NMR .

Data-Driven Design Considerations

  • Reaction Optimization: Apply design of experiments (DoE) to screen variables (e.g., temperature, catalyst loading) and identify nonlinear interactions .
  • Safety Protocols: Refer to GHS guidelines for handling reactive intermediates (e.g., anhydrides, epoxides) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-
Reactant of Route 2
Reactant of Route 2
Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-

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